molecular formula C14H12N2 B8443103 2-Methyl-5-phenyl-1H-pyrrolo[2,3-c]pyridine

2-Methyl-5-phenyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8443103
M. Wt: 208.26 g/mol
InChI Key: RRNRKEVNFFKDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741897B2

Procedure details

A solution of (6-phenyl-4-prop-1-ynylpyridin-3-yl)carbamic acid tert-butyl ester (670 mg, 2.17 mmol) in a mixture of 33 mL of methanol and 11 mL of water was treated with DBU (2.0 mL, 13.4 mmol). The resulting mixture was heated at 60° C. After 24 hours, the mixture was concentrated in vacuo, 50 mL of water was added, the mixture was sonicated, and the resulting solid was filtered. The solid was dried over P2O5 in vacuum to give 450 mg of the title product as a yellow solid (99% yield), which was used without further purification.
Name
(6-phenyl-4-prop-1-ynylpyridin-3-yl)carbamic acid tert-butyl ester
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:9]=[N:10][C:11]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:12][C:13]=1[C:14]#[C:15][CH3:16])(C)(C)C.C1CCN2C(=NCCC2)CC1>CO.O>[CH3:16][C:15]1[NH:7][C:8]2=[CH:9][N:10]=[C:11]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH:12]=[C:13]2[CH:14]=1

Inputs

Step One
Name
(6-phenyl-4-prop-1-ynylpyridin-3-yl)carbamic acid tert-butyl ester
Quantity
670 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC(=CC1C#CC)C1=CC=CC=C1)=O
Name
Quantity
33 mL
Type
solvent
Smiles
CO
Name
Quantity
11 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo, 50 mL of water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the mixture was sonicated
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid was dried over P2O5 in vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=CC=2C(=CN=C(C2)C2=CC=CC=C2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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